Bimatoprost-d4
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Overview
Description
Bimatoprost-d4 is a synthetic analog of prostaglandin, specifically designed for research purposes. It is an isotopically labeled compound, where four hydrogen atoms are replaced with deuterium. This labeling is useful in various analytical and pharmacokinetic studies. This compound is structurally similar to Bimatoprost, a medication used to treat glaucoma and ocular hypertension by reducing intraocular pressure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bimatoprost-d4 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the prostaglandin skeleton, followed by the introduction of the deuterium atoms. The synthetic route typically involves:
Formation of the Prostaglandin Skeleton: This step involves the construction of the core structure of the prostaglandin molecule through a series of chemical reactions, including cyclization and functional group transformations.
Introduction of Deuterium Atoms: Deuterium atoms are introduced using deuterated reagents or through hydrogen-deuterium exchange reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Pressure: Controlled to optimize the reaction rate and yield.
Purification Techniques: Methods such as chromatography and crystallization are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Bimatoprost-d4 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve nucleophilic or electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Bimatoprost-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in studies to understand the metabolic pathways and biological effects of prostaglandins.
Medicine: Investigated for its potential therapeutic effects and as a tool to study drug metabolism and pharmacokinetics.
Industry: Utilized in the development and quality control of pharmaceutical products.
Mechanism of Action
Bimatoprost-d4 exerts its effects by mimicking the activity of natural prostaglandins. It binds to prostaglandin receptors, leading to a series of molecular events that result in the desired biological effects. The primary molecular targets include:
Prostaglandin Receptors: Activation of these receptors leads to various physiological responses, such as reduction of intraocular pressure.
Enzymatic Pathways: Involvement in the metabolism and conversion to active metabolites.
Comparison with Similar Compounds
Bimatoprost-d4 is compared with other prostaglandin analogs, such as:
Latanoprost: Similar in structure but differs in the functional groups attached to the prostaglandin skeleton.
Travoprost: Another prostaglandin analog with different pharmacokinetic properties.
Unoprostone: Structurally similar but with distinct biological effects.
Uniqueness
The uniqueness of this compound lies in its isotopic labeling, which makes it particularly useful in analytical studies. The presence of deuterium atoms allows for precise tracking and quantification in various experimental setups.
Properties
Molecular Formula |
C25H37NO4 |
---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide |
InChI |
InChI=1S/C25H37NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-24,27-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t20-,21+,22+,23-,24+/m0/s1/i4D2,9D2 |
InChI Key |
AQOKCDNYWBIDND-BJZNXRQDSA-N |
Isomeric SMILES |
[2H]C([2H])(CC(=O)NCC)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O |
Canonical SMILES |
CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O |
Origin of Product |
United States |
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